molecular formula C13H13ClFN B15061230 N-Benzyl-4-fluoroaniline Hydrochloride

N-Benzyl-4-fluoroaniline Hydrochloride

Cat. No.: B15061230
M. Wt: 237.70 g/mol
InChI Key: HFJJXNYCSVVANP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-fluoroaniline Hydrochloride typically involves the hydrogenation of N-benzyl-4-fluoroaniline. This process is catalyzed by palladium in a semi-batch reactor . The reaction conditions, including temperature, hydrogen pressure, solvent type, and buffer, are carefully controlled to optimize the reaction pathways . The hydrogenation process can lead to both debenzylation and defluorination, resulting in the formation of 4-fluoroaniline as a major product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of palladium catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-fluoroaniline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-Benzyl-4-fluoroaniline Hydrochloride is unique due to its specific functional groups and the ability to undergo both debenzylation and defluorination. This dual reactivity makes it a valuable compound in various research applications .

Properties

Molecular Formula

C13H13ClFN

Molecular Weight

237.70 g/mol

IUPAC Name

N-benzyl-4-fluoroaniline;hydrochloride

InChI

InChI=1S/C13H12FN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H

InChI Key

HFJJXNYCSVVANP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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